6-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-2-(methylsulfanyl)pyrimidin-4-amine
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Overview
Description
6-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-2-(methylsulfanyl)pyrimidin-4-amine is a heterocyclic compound that features a pyrimidine ring substituted with a methyl group, a methylsulfanyl group, and an oxadiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-2-(methylsulfanyl)pyrimidin-4-amine typically involves multiple steps:
Formation of the oxadiazole ring: This can be achieved by reacting a hydrazide with an appropriate carboxylic acid derivative in the presence of a dehydrating agent such as phosphorus oxychloride (POCl₃).
Introduction of the pyrimidine ring: The oxadiazole intermediate is then reacted with a suitable pyrimidine precursor under basic conditions to form the desired pyrimidine-oxadiazole hybrid.
Methylation and thiolation:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
6-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-2-(methylsulfanyl)pyrimidin-4-amine can undergo various chemical reactions, including:
Reduction: The oxadiazole ring can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: The methyl group on the pyrimidine ring can be substituted with other functional groups through electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: H₂O₂, m-CPBA
Reduction: LiAlH₄
Substitution: Electrophiles such as alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Sulfoxide, sulfone
Reduction: Amine derivatives
Substitution: Various substituted pyrimidine derivatives
Scientific Research Applications
6-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-2-(methylsulfanyl)pyrimidin-4-amine has several scientific research applications:
Medicinal Chemistry: This compound can be explored for its potential as an antimicrobial, antiviral, or anticancer agent due to the bioactivity of its oxadiazole and pyrimidine moieties.
Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound can serve as a probe to study various biological processes and pathways.
Mechanism of Action
The mechanism of action of 6-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-2-(methylsulfanyl)pyrimidin-4-amine is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors. The oxadiazole ring can form hydrogen bonds and other interactions with biological macromolecules, while the pyrimidine ring can participate in π-π stacking interactions . These interactions can modulate the activity of the target proteins and pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 5-(4-bromobenzyl)-1,3,4-oxadiazole-2-amine
- 5-(3-nitrophenyl)-1,3,4-oxadiazole-2-amine
- 1,3,4-thiadiazole derivatives
Uniqueness
6-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-2-(methylsulfanyl)pyrimidin-4-amine is unique due to the presence of both oxadiazole and pyrimidine rings, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C10H13N5OS |
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Molecular Weight |
251.31 g/mol |
IUPAC Name |
6-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-2-methylsulfanylpyrimidin-4-amine |
InChI |
InChI=1S/C10H13N5OS/c1-6-4-8(13-10(12-6)17-3)11-5-9-15-14-7(2)16-9/h4H,5H2,1-3H3,(H,11,12,13) |
InChI Key |
UVSVCETVJXXJAK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)SC)NCC2=NN=C(O2)C |
Origin of Product |
United States |
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